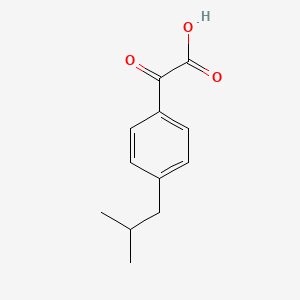
2-(4-Isobutylphenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to treat pain, fever, and inflammation. The compound was first discovered in 1961 by Dr. Stewart Adams and Dr. John Nicholson at Boots UK Ltd. in Nottingham, UK . It is included in the World Health Organization’s List of Essential Medicines due to its efficacy and safety profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products.
Wirkmechanismus
The primary mechanism of action of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid is often compared with other NSAIDs such as:
Aspirin (acetylsalicylic acid): Similar anti-inflammatory and analgesic properties but with a different mechanism of action.
Naproxen: Longer duration of action compared to ibuprofen.
Ketoprofen: More potent but with a higher risk of gastrointestinal side effects.
List of Similar Compounds
- Aspirin (acetylsalicylic acid)
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DXBCYALGUSSOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















